BenchChemオンラインストアへようこそ!

SR9238

Metabolic Disease Nuclear Receptor Pharmacology Hepatology

SR9238 is a first-in-class liver-selective LXR inverse agonist, designed to suppress hepatic lipogenesis without systemic side effects. Unlike broad-spectrum LXR antagonists (e.g., GSK2033), its liver-specific distribution ensures on-target activity in NAFLD/NASH models, while showing no activity across 20 other nuclear receptors. Validated to reduce steatosis, inflammation, and fibrosis in rodent studies. Ideal for dissecting liver-autonomous LXR functions and target validation. Choose SR9238 for rigorous, high-specificity metabolic liver disease research.

Molecular Formula C31H33NO7S2
Molecular Weight 595.7 g/mol
Cat. No. B610984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR9238
SynonymsSR9238;  SR 9238;  SR-9238.
Molecular FormulaC31H33NO7S2
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)CN(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C
InChIInChI=1S/C31H33NO7S2/c1-6-38-31(33)29-15-14-27(39-29)20-32(41(36,37)30-22(3)16-21(2)17-23(30)4)19-24-10-12-25(13-11-24)26-8-7-9-28(18-26)40(5,34)35/h7-18H,6,19-20H2,1-5H3
InChIKeyHDZWHJYZJWLTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR9238 Procurement Guide: Baseline Characteristics and Core Pharmacological Profile


SR9238 is a first-in-class synthetic small molecule inverse agonist targeting both Liver X Receptor (LXR) isoforms, LXRα and LXRβ [1]. It was explicitly designed and optimized for liver-specific exposure to mitigate the off-target, pro-lipogenic effects associated with systemic LXR inhibition [2]. Its baseline pharmacological profile is characterized by potent, concentration-dependent suppression of LXR-driven transcriptional activity in cell-based cotransfection assays [1].

Why LXR Inverse Agonists Are Not Interchangeable: SR9238 vs. Analog Selection


Generic substitution among LXR inverse agonists is precluded by fundamental differences in isoform selectivity, in vivo pharmacokinetic distribution, and off-target profiles. While compounds like SR9243 exhibit broad systemic exposure and are explored for anticancer applications [1], and GSK2033 demonstrates promiscuous activity across multiple nuclear receptors in vivo that can paradoxically induce lipogenesis [2], SR9238's engineered liver-specificity [3] fundamentally differentiates it for metabolic liver disease applications. Direct comparative studies confirm that in vivo efficacy in suppressing hepatic steatosis is not a class-wide property but is contingent upon this specific targeting profile [2].

SR9238 Product-Specific Quantitative Evidence Guide


SR9238 LXRα and LXRβ Inhibitory Potency (IC50) in Cell-Based Assays

SR9238 exhibits concentration-dependent inverse agonism at both LXR isoforms. In standardized cell-based cotransfection assays utilizing Gal4-LXR LBD chimeras and a luciferase reporter, SR9238 demonstrates an IC50 of 214 nM for LXRα and 43 nM for LXRβ [1]. This provides a defined, quantifiable potency window for in vitro and in vivo study design, contrasting with compounds lacking reported isoform-specific IC50 values [2].

Metabolic Disease Nuclear Receptor Pharmacology Hepatology

SR9238 Hepatic Gene Expression Suppression vs. GSK2033

In an in vivo model of diet-induced NAFLD, SR9238 (administered i.p.) significantly suppresses hepatic expression of the lipogenic gene Fatty Acid Synthase (Fasn) compared to vehicle-treated controls [1]. In stark contrast, the LXR inverse agonist GSK2033, despite demonstrating inverse agonism in cell-based assays, fails to suppress and actually induces hepatic Fasn and Srebf1 expression when administered to mice under comparable conditions [1]. This demonstrates that in vivo efficacy for hepatic gene suppression is not a class-wide property and is a specific, verified attribute of SR9238.

NAFLD NASH Lipogenesis Gene Expression

SR9238 Efficacy in Ameliorating Hepatic Fibrosis in a NASH Model

SR9238's therapeutic profile extends beyond steatosis to impact fibrosis, a key pathological feature of NASH. In an established mouse model of NASH (ob/ob mice fed a high-trans-fat, fructose, and cholesterol diet), one month of SR9238 treatment (i.p.) significantly reduced hepatic inflammation and ameliorated hepatic fibrosis as assessed by histological and molecular markers [1]. This demonstrates a disease-modifying effect that is not a standard or expected feature of all LXR modulators and is a specific, reported outcome for SR9238 in a validated disease model [1].

NASH Fibrosis Liver Disease In Vivo Model

SR9238 Liver-Selectivity and Off-Target Nuclear Receptor Profiling

SR9238's design incorporates a carboxylic acid moiety to facilitate active transport into hepatocytes via organic anion transporting polypeptides (OATPs) and limit peripheral tissue exposure [1]. In a counter-screen against a panel of 20 nuclear receptors (Gal4-NR LBD cell-based cotransfection assay), SR9238 displayed no significant activity outside the LXR family [1]. This is a key differentiator from other LXR ligands like GSK2033, which have been shown to exhibit promiscuous activity across several nuclear receptors in vivo, potentially confounding experimental results [2].

Nuclear Receptor Selectivity Off-Target Profiling Drug Safety

Optimal Research and Industrial Application Scenarios for SR9238


In Vivo Studies of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

SR9238 is the preferred chemical probe for studying the role of LXR inverse agonism in NAFLD and NASH progression in rodent models. Its validated in vivo efficacy in suppressing hepatic lipogenesis [1] and ameliorating fibrosis [2] in established disease models, coupled with its liver-specific distribution [1], makes it uniquely suited for dissecting liver-autonomous LXR functions without confounding systemic effects. It is the tool of choice for target validation studies aiming to suppress de novo lipogenesis as a therapeutic strategy in metabolic liver disease.

Nuclear Receptor Selectivity Profiling and Control Experiments

Given its documented lack of activity against a panel of 20 other nuclear receptors [1], SR9238 serves as a high-specificity control compound for experiments aimed at isolating LXR-dependent transcriptional effects. It can be used as a comparator for broader-spectrum or less selective LXR ligands (e.g., GSK2033 [3]) to deconvolute on-target vs. off-target effects in cell-based and in vivo assays, thereby increasing the rigor of experimental conclusions.

Investigating Hepatocellular Carcinoma (HCC) and Lipid Metabolism in Cancer

While SR9243 has been more extensively studied in cancer contexts [4], SR9238 presents a valuable, more liver-selective alternative for investigating the intersection of aberrant lipogenesis and hepatocellular carcinoma (HCC). Its potent suppression of key lipogenic enzymes like FASN [1] makes it a critical tool for testing whether selective, liver-restricted LXR inhibition can impact HCC tumor growth and metabolism, potentially offering a more favorable toxicity profile compared to systemically active analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR9238

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.